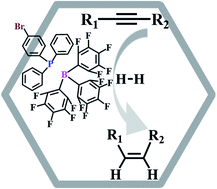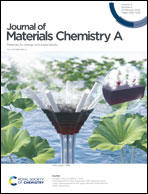Covalent organic frameworks anchored with frustrated Lewis pairs for hydrogenation of alkynes with H2†
Journal of Materials Chemistry A Pub Date: 2021-12-10 DOI: 10.1039/D1TA08916A
Abstract
Frustrated Lewis Pair (FLP) chemistry has been widely explored in the field of catalytic hydrogenation. However, FLPs, which are usually used as homogeneous catalysts, quickly lose their catalytic reactivity in the process of recycling due to their solubility and instability. Herein, we provide a solution to this issue by anchoring triaryl phosphorus used as the Lewis base of FLPs in two kinds of bromine functionalized covalent organic frameworks (COFs). Then, tris(pentafluorophenyl)boron (BCF) was introduced as the Lewis acid of FLPs, resulting in COF supported heterogeneous FLP catalysts, called COFs-FLPs which are the first COFs anchored with FLPs. These heterogeneous COFs-FLP catalysts show excellent catalytic reactivity for the hydrogenation of alkynes to olefins. More importantly, these COFs-FLPs can be easily re-cycled at least 10 times without losing their catalytic reactivity.

Recommended Literature
- [1] What is the best bonding model of the (σ-H-BR) species bound to a transition metal? Bonding analysis in complexes [(H)2Cl(PMe3)2M(σ-H-BR)] (M = Fe, Ru, Os)†
- [2] Stabilizing honeycomb borophene by metal decoration: a computational study†
- [3] Synthesis of a chloro protected iridium nitrido complex†
- [4] Triboelectrification of nanocomposites using identical polymer matrixes with different concentrations of nanoparticle fillers†
- [5] When the inhibitor tells more than the substrate: the cyanide-bound state of a carbon monoxide dehydrogenase†
- [6] Transmetallation and its applications
- [7] Stability and biosimilarity assessment of infliximab using an orthogonal testing protocol and statistically-guided interpretation of peptide mapping†
- [8] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†
- [9] Spin–orbit branching in Cl(2P) atoms produced by ultraviolet photodissociation of HCl
- [10] Visual detection of heart failure associated MiRNA with DSN enzyme-based recycling amplification strategy†

Journal Name:Journal of Materials Chemistry A
research_products
-
CAS no.: 2241337-84-6









